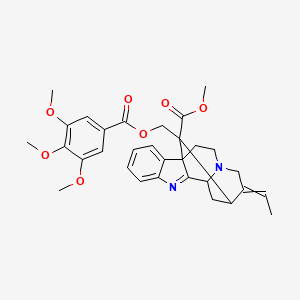
Short-Chain Fatty Acid LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains various short-chain fatty acids (≤12:0). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C.The short-chain fatty acids represented in this mixture are saturated and are composed of 12 or less carbons. These compounds are naturally occurring and have been used as intermediates in chemical syntheses and in the manufacture of esters for industrial production of perfumes, lubricants, greases, rubber, dyes, plastics, food additives, herbicides, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis of SCFAs in Biological Samples
- Development of LC-MS/MS Methods : Research has focused on developing robust LC-MS/MS methods for quantifying endogenous short-chain fatty acids (SCFAs) in human plasma and urine. These methods utilize stable isotope-labeled internal standards and high-throughput derivatization procedures, providing accurate and efficient analyses (Jaochico et al., 2019).
- Applications in Health and Disease : The quantitative analysis of SCFAs in various biological samples such as plasma, serum, urine, feces, and bacterial cultures is vital for understanding their roles in human health and disease. These analyses contribute to identifying potential biomarkers for various pathophysiological conditions (Trivedi et al., 2022).
Enhancing SCFA Detection and Analysis
- Advancements in Derivatization Techniques : Studies have developed novel LC-MS/MS methods with fast derivatization coupled with liquid-liquid extraction for enhanced detection and quantification of SCFAs. These methods improve sensitivity, reduce analysis time, and enable detection at sub-femtomolar levels, applicable to various samples including fecal and plasma samples (Zeng & Cao, 2018).
- Improved Analytical Techniques for Serum Profiles : Analytical detection techniques using LC-MS/MS with chemical derivatization have been developed to study the serum profiles of short and medium chain fatty acids. These techniques allow for detailed analysis of their physiological ranges in healthy populations, contributing to our understanding of factors like gut microbiome dysbiosis and metabolism (Dei Cas et al., 2020).
Application in Microbial and Chemical Studies
- Role in Microbial Metabolism : SCFAs have been shown to play a significant role in the metabolism of intestinal microbes. Research has investigated how SCFAs like acetic, propionic, and butyric acid affect the growth behavior and membrane lipid composition of bacteria such as Prevotella bryantii B14. This contributes to our understanding of the interaction between SCFAs, lipid membranes, and bacterial metabolism (Trautmann et al., 2020).
- Chemical Derivatization for Enhanced Quantification : Advanced LC-MS/MS methods have been established for quantifying SCFAs after chemical derivatization, significantly enhancing detection sensitivity. These methods are useful for quantifying SCFAs extracted from various biological samples, including stool, to monitor gut health (Song et al., 2020).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



